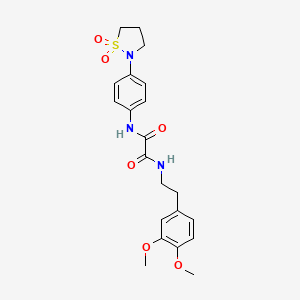

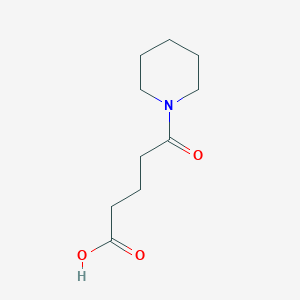

N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, commonly referred to as INCB054329, is a novel small molecule drug compound that has been developed for potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Scientific Research Applications

Synthesis Techniques and Derivative Formation

Research on compounds related to N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide highlights diverse synthesis techniques and the creation of various derivatives, reflecting the compound's adaptability in chemical synthesis. Takahashi, Suzuki, and Kata (1985) demonstrated the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, showcasing methods to prepare a range of carboxamide, carbamate, and azetidine derivatives, among others, underlining the compound's utility in generating diverse chemical structures (Takahashi, Suzuki, & Kata, 1985). Gokhale, Dalimba, and Kumsi (2017) explored the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with antimicrobial and anticancer activity, highlighting the compound's potential in therapeutic applications (Gokhale, Dalimba, & Kumsi, 2017).

Advanced Polymerization and Material Science

Reisman, Rowe, Jefcoat, and Rupar (2020) discussed the polymerization of N-(methanesulfonyl)azetidine to form polymers with structures similar to polyamides but with sulfonylamides replacing carboxamides, pointing to innovative applications in material science (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Biological and Pharmaceutical Applications

The study by Ha, Yao, Wang, and Zhu (2015) on the synthesis of indolobenzothiazine S,S-dioxides via Pd(II)-catalyzed oxidative double cyclization showcases the compound's role in creating bioactive molecules with potential pharmaceutical applications (Ha, Yao, Wang, & Zhu, 2015). Additionally, Thomas, Nanda, Kothapalli, and Hamane (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating the skeleton's potential as a central nervous system (CNS) active agent for the development of antidepressant and nootropic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Chemical Properties and Reactivity

Al‐Otaibi, Sheena Mary, Shyma Mary, and Aayisha (2022) utilized electronic structure approaches to investigate the chemical characteristics of a carboxamide derivative with anticancer activity, providing insights into its electronic properties and bioactivity potential through DFT analysis and MD simulations (Al‐Otaibi, Sheena Mary, Shyma Mary, & Aayisha, 2022).

properties

IUPAC Name |

1-cyclopropylsulfonyl-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-17(13-10-20(11-13)24(22,23)14-5-6-14)18-8-7-12-9-19-16-4-2-1-3-15(12)16/h1-4,9,13-14,19H,5-8,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSOJPJPUSHLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615408.png)

![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)

![6-Methyl-2-[[1-(4-piperidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2615411.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2615416.png)

![rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine](/img/structure/B2615422.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/no-structure.png)

![2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2615429.png)